molecular formula C11H15NO5 B5857695 2-Nitrooxyadamantane-2-carboxylic acid

2-Nitrooxyadamantane-2-carboxylic acid

Cat. No.: B5857695
M. Wt: 241.24 g/mol
InChI Key: PZNCCKQLSIXSFR-UHFFFAOYSA-N
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Description

2-Nitrooxyadamantane-2-carboxylic acid is a nitrooxy-substituted adamantane derivative characterized by a carboxylic acid group and a nitrooxy (NO₂-O-) functional group at the 2-position of the adamantane cage. The adamantane core confers high stability and lipophilicity, while the nitrooxy group may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

2-nitrooxyadamantane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c13-10(14)11(17-12(15)16)8-2-6-1-7(4-8)5-9(11)3-6/h6-9H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNCCKQLSIXSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C(=O)O)O[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrooxyadamantane-2-carboxylic acid typically involves the nitration of adamantane derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Nitrooxyadamantane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrooxy group can be oxidized under specific conditions.

    Reduction: The nitrooxy group can be reduced to form different derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrooxyadamantane derivatives with higher oxidation states.

    Reduction: Formation of aminoadamantane derivatives.

    Substitution: Formation of esters, amides, and other functionalized adamantane derivatives.

Scientific Research Applications

2-Nitrooxyadamantane-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitrooxyadamantane-2-carboxylic acid involves its interaction with various molecular targets. The nitrooxy group can participate in redox reactions, affecting cellular processes. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Structural and Molecular Comparison

The following table summarizes key differences between 2-nitrooxyadamantane-2-carboxylic acid and structurally related adamantane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Registry Number Primary Uses/Applications
2-Nitrooxyadamantane-2-carboxylic acid C₁₁H₁₅NO₅* ~241.25* Nitrooxy (-ONO₂), carboxylic acid N/A† Hypothesized: Drug delivery, polymers
Adamantane-2-carboxylic acid C₁₁H₁₆O₂ 180.24 Carboxylic acid 15897-81-1 Organic synthesis, enzyme inhibitors
2-Nitroadamantane C₁₀H₁₅NO₂ 181.23 Nitro (-NO₂) N/A‡ Energetic materials, intermediates
2-Azaadamantane-N-oxyl C₉H₁₄N₂O 166.22 Aza group (-NH), nitroxyl radical N/A‡ Radical chemistry, spin probes
2-Aminoadamantane-2-carboxylic acid C₁₁H₁₇NO₂ 195.26 Amino (-NH₂), carboxylic acid 42381-05-5 Peptide mimetics, medicinal chemistry

*Inferred based on adamantane-2-carboxylic acid (C₁₁H₁₆O₂) with substitution of one hydrogen by a nitrooxy group (-ONO₂, molecular weight 76.01 g/mol).

Functional Group Impact on Properties

Nitrooxy vs. This could enhance reactivity in radical reactions or explosive applications, though stability may be lower due to the labile O-N bond .

Carboxylic Acid vs. Amino Groups: The carboxylic acid in 2-nitrooxyadamantane-2-carboxylic acid allows for ionic interactions (e.g., salt formation) and conjugation with amines or alcohols, unlike 2-azaadamantane-N-oxyl, which features a nitroxyl radical suited for redox chemistry .

Azaadamantane Derivatives :

  • 2-Azaadamantane-N-oxyl contains a nitrogen atom in the adamantane cage, reducing molecular symmetry and enabling unique radical-based applications, such as in EPR spectroscopy .

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